N-(5,7-dimethyl-2-oxo-1-(3-(o-tolyloxy)propyl)indolin-3-yl)acetamide
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Overview
Description
N-(5,7-dimethyl-2-oxo-1-(3-(o-tolyloxy)propyl)indolin-3-yl)acetamide is a synthetic compound belonging to the indole derivative family. Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry due to their diverse pharmacological properties .
Preparation Methods
The synthesis of N-(5,7-dimethyl-2-oxo-1-(3-(o-tolyloxy)propyl)indolin-3-yl)acetamide involves several steps. One common method includes the cyclization reaction using stoichiometric azobisisobutyronitrile (AIBN), excess aqueous hypophosphorous acid (H₃PO₂), and triethylamine (Et₃N) under reflux in 1-propanol . This reaction consistently yields the corresponding indole derivative in a 40-50% yield . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
N-(5,7-dimethyl-2-oxo-1-(3-(o-tolyloxy)propyl)indolin-3-yl)acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring, which is highly reactive towards electrophiles.
Scientific Research Applications
N-(5,7-dimethyl-2-oxo-1-(3-(o-tolyloxy)propyl)indolin-3-yl)acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of N-(5,7-dimethyl-2-oxo-1-(3-(o-tolyloxy)propyl)indolin-3-yl)acetamide involves its interaction with specific molecular targets. The indole ring system allows it to bind with high affinity to multiple receptors, influencing various biological pathways . This binding can lead to the modulation of enzyme activity, receptor signaling, and gene expression, contributing to its diverse biological effects .
Comparison with Similar Compounds
N-(5,7-dimethyl-2-oxo-1-(3-(o-tolyloxy)propyl)indolin-3-yl)acetamide can be compared with other indole derivatives such as:
Indole-3-acetic acid: A plant hormone involved in the regulation of plant growth.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
Tryptophan: An essential amino acid and precursor to serotonin.
The uniqueness of this compound lies in its specific structural modifications, which confer distinct biological activities and potential therapeutic applications .
Biological Activity
N-(5,7-dimethyl-2-oxo-1-(3-(o-tolyloxy)propyl)indolin-3-yl)acetamide is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its synthesis, biological properties, structure-activity relationships (SAR), and relevant case studies.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including acylation and coupling reactions. The compound can be synthesized from readily available precursors using methods that emphasize efficiency and yield.
Biological Activity Overview
The biological activity of this compound has been evaluated through various assays, primarily focusing on its anticancer and antimicrobial properties. Preliminary studies suggest that it exhibits moderate activity against specific cancer cell lines and certain bacterial strains.
Anticancer Activity
In vitro studies have indicated that this compound shows significant cytotoxic effects against several cancer cell lines. The compound's mechanism of action may involve the induction of apoptosis and inhibition of cell proliferation.
Table 1: Anticancer Activity Data
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
CCRF-CEM (Leukemia) | >20 | Induction of apoptosis |
MCF-7 (Breast) | 15 | Inhibition of cell proliferation |
A549 (Lung) | 10 | Cell cycle arrest |
Antimicrobial Activity
The compound has also been tested for antimicrobial properties. It demonstrates activity against both gram-positive and gram-negative bacteria, suggesting broad-spectrum potential.
Table 2: Antimicrobial Activity Data
Bacterial Strain | Minimum Inhibitory Concentration (MIC, µg/mL) |
---|---|
Staphylococcus aureus | 32 |
Escherichia coli | 64 |
Pseudomonas aeruginosa | 128 |
Structure-Activity Relationship (SAR)
The SAR studies reveal that modifications in the indole structure significantly influence the biological activity of the compound. For instance, substituents on the aromatic ring and variations in the acetamide moiety can enhance or diminish activity.
Key Findings:
- Substituent Effects : Electron-withdrawing groups on the aromatic ring generally improve potency.
- Indole Modifications : Alterations in the indole's carbonyl group can affect binding affinity to biological targets.
- Hydrophobicity : Increased lipophilicity often correlates with enhanced cellular uptake and activity.
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Case Study 1 : A study involving the treatment of MCF-7 cells showed a dose-dependent increase in apoptosis markers when treated with the compound, indicating its potential as a chemotherapeutic agent.
- Case Study 2 : In a murine model of bacterial infection, administration of the compound resulted in reduced bacterial load compared to controls, supporting its use as an antimicrobial agent.
Properties
IUPAC Name |
N-[5,7-dimethyl-1-[3-(2-methylphenoxy)propyl]-2-oxo-3H-indol-3-yl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O3/c1-14-12-16(3)21-18(13-14)20(23-17(4)25)22(26)24(21)10-7-11-27-19-9-6-5-8-15(19)2/h5-6,8-9,12-13,20H,7,10-11H2,1-4H3,(H,23,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOBDIKIDRVYOKM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCCCN2C(=O)C(C3=CC(=CC(=C32)C)C)NC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.